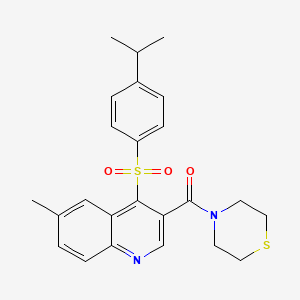

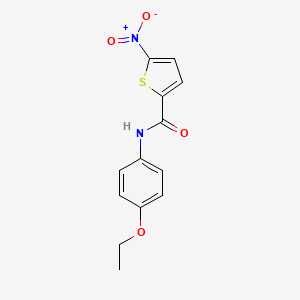

(4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , (4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone, is a heterocyclic derivative that likely exhibits a complex structure due to the presence of multiple functional groups and rings. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar heterocyclic compounds are discussed, which can provide insights into the synthesis, molecular structure, and chemical reactions of the compound .

Synthesis Analysis

The synthesis of heterocyclic derivatives often involves multi-step reactions that can include cyclization and sulfonylation. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent product yields . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involved cyclocondensation and cyclopropanation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using various spectroscopic techniques. For example, the structure of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . These techniques could be employed to determine the molecular structure of this compound, providing insights into its three-dimensional conformation and electronic environment.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular structure. The provided papers do not directly discuss the chemical reactions of the compound , but they do mention the conversion of products into other derivatives, such as the reduction of 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This suggests that the compound may also undergo various chemical transformations, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. While the provided papers do not detail the properties of the specific compound, they do describe the synthesis and structural characterization of similar compounds, which can be indicative of properties such as solubility, melting point, and stability. For example, the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone involved a three-step reaction with an overall yield of 47.6%, and the structure was identified by 1H NMR and MS . These techniques can also be applied to determine the physical and chemical properties of the compound .

Scientific Research Applications

Antioxidant Properties of Derivative Compounds

Studies on derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone have demonstrated effective antioxidant power. These compounds have been synthesized and evaluated for their in vitro antioxidant activities, indicating their potential as promising molecules for therapeutic applications due to their potent antioxidant and radical scavenger properties (Çetinkaya et al., 2012).

Synthesis and Reactivity Towards Nucleophiles

Another study focused on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, highlighting its reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the functionalization of acyl-benzo[b]thiophene derivatives, showcasing methods for the easy two-step functionalization of these compounds (Pouzet et al., 1998).

Novel Synthesis Approaches for Amino Acid Derivatives

Research into the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives offers insights into novel, doubly constrained nonproteinogenic amino acid derivatives. These compounds hold potential for peptide synthesis, demonstrating the versatility of synthetic approaches in creating complex organic molecules with specific biological activities (Czombos et al., 2000).

Potential Antimicrobial Agents

Further studies synthesized new quinazolines with potential as antimicrobial agents, showcasing the broad applicability of related compound structures in pharmaceutical development. These compounds have been screened for antibacterial and antifungal activities, providing a foundation for the development of new therapeutic agents (Desai et al., 2007).

Application in Fuel Cell Technologies

Additionally, research on sulfonated poly(ether ether ketone) and poly(arylene ether ketone sulfone) membranes for direct methanol fuel cell applications highlights the material science aspect of related chemical structures. These studies focus on the synthesis and properties of membranes with high selectivity and performance in fuel cell technologies, indicating the role of sulfonyl and phenyl compounds in advancing energy materials (Li et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[6-methyl-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-16(2)18-5-7-19(8-6-18)31(28,29)23-20-14-17(3)4-9-22(20)25-15-21(23)24(27)26-10-12-30-13-11-26/h4-9,14-16H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBWRPBGIRSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCSCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)